Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
CAS No.: 886936-01-2
Cat. No.: VC6697272
Molecular Formula: C20H18FN5O4S2
Molecular Weight: 475.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886936-01-2 |
|---|---|
| Molecular Formula | C20H18FN5O4S2 |
| Molecular Weight | 475.51 |
| IUPAC Name | ethyl 4-[[2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C20H18FN5O4S2/c1-2-30-17(28)12-3-7-14(8-4-12)22-16(27)11-31-20-26-25-19(32-20)24-18(29)23-15-9-5-13(21)6-10-15/h3-10H,2,11H2,1H3,(H,22,27)(H2,23,24,25,29) |
| Standard InChI Key | MPVBWBFNTIPGSC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is characterized by three key functional domains:
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1,3,4-Thiadiazole Ring: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and electronic properties in bioactive molecules.
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Ureido-4-Fluorophenyl Group: A urea bridge () connected to a 4-fluorophenyl substituent, which may facilitate hydrogen bonding and hydrophobic interactions with biological targets .
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Ethyl Ester and Benzoate Backbone: The ethyl ester group () and aromatic benzoate moiety contribute to solubility profiles and structural rigidity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 886936-01-2 |
| Molecular Formula | |
| Molecular Weight | 475.5 g/mol |
| IUPAC Name | Ethyl 4-[[2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
| Structural Features | Thiadiazole, ureido, thioether, ester |
The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, potentially modulating the compound’s electronic distribution and binding affinity .
| Compound Class | Mechanism of Action | Biological Effect |
|---|---|---|
| Thiadiazole Derivatives | DNA gyrase inhibition | Antibacterial |
| Ureido Compounds | Tubulin binding | Antiproliferative |
| Fluorinated Aromatics | Enhanced bioavailability | Improved pharmacokinetics |
Further studies are required to elucidate specific targets and potency metrics for this compound.
Spectroscopic Characterization
Structural confirmation of Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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Liquid Chromatography-Mass Spectrometry (LC-MS): A molecular ion peak at m/z 475.5 [M+H] confirms the molecular weight .
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Fourier-Transform Infrared (FT-IR): Stretching vibrations at ~1700 cm (C=O), 1240 cm (C-F), and 650 cm (C-S).
Future Research Directions
To fully exploit the potential of Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, the following studies are recommended:
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In Vitro Screening: Antimicrobial assays against Gram-positive/negative bacteria and fungi.
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Kinetic Solubility Studies: Profiling pH-dependent solubility for formulation development.
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Structure-Activity Relationship (SAR): Modifying the fluorophenyl or thioether groups to optimize potency.
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In Vivo Toxicology: Assessing acute toxicity and metabolic stability in rodent models.
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